![molecular formula C8H8N2S2 B5494089 6-methyl-4-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B5494089.png)
6-methyl-4-(methylthio)thieno[2,3-d]pyrimidine
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Overview
Description
6-methyl-4-(methylthio)thieno[2,3-d]pyrimidine is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is a thieno[2,3-d]pyrimidine derivative, which is known to exhibit a wide range of biological activities.
Scientific Research Applications
Anticancer Activity
Thieno[2,3-d]pyrimidine derivatives have been studied for their potential anticancer properties. The compound 6-methyl-4-(methylthio)thieno[2,3-d]pyrimidine could be synthesized and investigated for its efficacy against various cancer cell lines. For instance, similar compounds have shown potent activity against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer) .
Antiviral Agents
The thienopyrimidine nucleus is a part of several antiviral agents. Research could explore the use of 6-methyl-4-(methylthio)thieno[2,3-d]pyrimidine as a potential antiviral compound, possibly offering new pathways for treating viral infections .
Antimicrobial Properties
Compounds with a thienopyrimidine core often exhibit antimicrobial properties6-methyl-4-(methylthio)thieno[2,3-d]pyrimidine could be assessed for its effectiveness against a range of bacterial and fungal pathogens, contributing to the development of new antimicrobial drugs .
CNS Depressant and Analgesic Effects
Thienopyrimidines have been associated with central nervous system (CNS) depressant and analgesic effects. Research into 6-methyl-4-(methylthio)thieno[2,3-d]pyrimidine could provide insights into its potential as a CNS depressant or as an analgesic, which could lead to the development of new pain management therapies .
Anti-Inflammatory Activity
The anti-inflammatory potential of thienopyrimidine derivatives is another area of interest. Scientific studies could investigate whether 6-methyl-4-(methylthio)thieno[2,3-d]pyrimidine possesses anti-inflammatory properties, which could be beneficial for treating various inflammatory disorders .
Pharmacological Diversity
The thienopyrimidine scaffold is known for its pharmacological diversity, including activities such as antihypertensive, anticancer, and hepatoprotective effects. Further research on 6-methyl-4-(methylthio)thieno[2,3-d]pyrimidine could uncover a range of pharmacological applications, potentially leading to the development of multifunctional drugs .
Mechanism of Action
Target of Action
6-Methyl-4-(methylthio)thieno[2,3-d]pyrimidine is a thienopyrimidine derivative, which are known to have various biological activities Thienopyrimidine derivatives are known to inhibit various enzymes and pathways, including protein kinases (pks) , which play key roles in several signal transduction pathways leading to metastasis and drug resistance .
Mode of Action
Thienopyrimidine derivatives are known to interact with their targets, leading to inhibition of various enzymes and pathways . For instance, they can inhibit protein kinases, which are critical to the progression of cancer .
Biochemical Pathways
Thienopyrimidine derivatives, including 6-methyl-4-(methylthio)thieno[2,3-d]pyrimidine, can affect various biochemical pathways. They have been shown to inhibit de novo purine biosynthesis, a pathway critical for cell proliferation . They can also inhibit mitochondrial serine hydroxymethyl transferase 2 (SHMT2), a key enzyme in one-carbon metabolism .
Pharmacokinetics
Thienopyrimidine derivatives are known to have a degree of lipophilicity, allowing them to diffuse easily into cells .
Result of Action
Thienopyrimidine derivatives are known to have various pharmacological effects, including anticancer activities . They can inhibit the proliferation of cancer cells and induce apoptosis .
properties
IUPAC Name |
6-methyl-4-methylsulfanylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S2/c1-5-3-6-7(11-2)9-4-10-8(6)12-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOASDGCNODVMOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=CN=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-4-(methylsulfanyl)thieno[2,3-d]pyrimidine |
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